Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 109938-92-3
VCID: VC20765828
InChI: InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H
SMILES: C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl
Molecular Formula: C19H21Cl2NO2
Molecular Weight: 366.3 g/mol

Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride

CAS No.: 109938-92-3

Cat. No.: VC20765828

Molecular Formula: C19H21Cl2NO2

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride - 109938-92-3

Specification

CAS No. 109938-92-3
Molecular Formula C19H21Cl2NO2
Molecular Weight 366.3 g/mol
IUPAC Name (1-phenyl-2-pyrrolidin-1-ylethyl) 2-chlorobenzoate;hydrochloride
Standard InChI InChI=1S/C19H20ClNO2.ClH/c20-17-11-5-4-10-16(17)19(22)23-18(14-21-12-6-7-13-21)15-8-2-1-3-9-15;/h1-5,8-11,18H,6-7,12-14H2;1H
Standard InChI Key WGRYIPBOAXTVCN-UHFFFAOYSA-N
SMILES C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl
Canonical SMILES C1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator